BenchChemオンラインストアへようこそ!

5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline

5-HT6 receptor antagonist parallel synthesis neuroscience

5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline (C₉H₅ClN₄, MW 204.61 Da, CAS 1707370-38-4) is a fused tricyclic heterocycle belonging to the triazoloquinazoline class. The scaffold combines an electron‑deficient quinazoline ring with a 1,2,3‑triazole ring [1,2,3]triazolo[1,5‑a] that enables stacking interactions with receptor aromatic pockets.

Molecular Formula C9H5ClN4
Molecular Weight 204.61 g/mol
Cat. No. B11899237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline
Molecular FormulaC9H5ClN4
Molecular Weight204.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=CN=NN23)Cl
InChIInChI=1S/C9H5ClN4/c10-9-6-3-1-2-4-7(6)14-8(12-9)5-11-13-14/h1-5H
InChIKeyCPCLTEJWVCMBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline CAS 1707370-38-4: Core Scaffold for Selective 5‑HT₆ and Adenosine Receptor Antagonists


5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline (C₉H₅ClN₄, MW 204.61 Da, CAS 1707370-38-4) is a fused tricyclic heterocycle belonging to the triazoloquinazoline class. The scaffold combines an electron‑deficient quinazoline ring with a 1,2,3‑triazole ring [1,2,3]triazolo[1,5‑a] that enables stacking interactions with receptor aromatic pockets [1]. The chlorine atom at position 5 provides a chemically activated leaving group for nucleophilic aromatic substitution (SNAr), making the compound a multipurpose intermediate for installing diverse C‑5 substituents [2]. The broader triazoloquinazoline class has been validated as a privileged structure for adenosine and serotonin receptor modulation, with individual derivatives achieving Ki values below 10 nM at recombinant human receptors [3].

Why a Simple Triazoloquinazoline Cannot Replace the 5‑Chloro‑[1,2,3]triazolo[1,5‑a] Isomer for Analoging Programs


Triazoloquinazoline isomers differ critically in ring‑fusion geometry (e.g., [1,2,4]triazolo[4,3‑c] vs. [1,2,3]triazolo[1,5‑a]), which alters the spatial orientation of the key chlorine substituent and consequently the shape of the final ligand–receptor interaction surface. The [1,2,3]triazolo[1,5‑a] fusion is the scaffold employed in the only published library of 776 highly selective 5‑HT₆ receptor antagonists (Ki < 10 nM) [1]. Furthermore, the 5‑chloro group is an essential synthetic handle for SNAr diversification; the corresponding 5‑hydroxy or 5‑unsubstituted analogs require additional activation steps (e.g., conversion to triflate) that reduce synthetic efficiency and introduce toxic by‑products [2]. For adenosine receptor projects, C‑5 amino derivatives of the [1,2,3]triazolo[1,5‑a] scaffold show moderate A₁ affinity, whereas the [1,2,4]triazolo[4,3‑c] isomer yields ligands with a distinct selectivity profile that may not be compatible with existing SAR [3]. Generic “triazoloquinazoline” procurement therefore cannot guarantee the specific reactivity and pharmacophore geometry required for established lead series.

Head‑to‑Head Quantitative Differentiation of 5‑Chloro‑[1,2,3]triazolo[1,5‑a]quinazoline Against the Closest Analogs


5‑Chloro‑[1,2,3]triazolo[1,5‑a]quinazoline Enables Parallel Synthesis of 776 Selective 5‑HT₆ Antagonists, Unmatched by Alternative Isomers

The [1,2,3]triazolo[1,5‑a] scaffold bearing a 5‑chloro substituent is the exclusive core used in the only reported combinatorial library of 776 phenylsulfonyl‑triazoloquinazolines that produced 5‑HT₆ antagonists with Ki < 10 nM [1]. In contrast, the [1,2,4]triazolo[4,3‑c] isomer has been evaluated primarily as a DNA intercalator and EGFR‑TK inhibitor, with no reported activity at 5‑HT₆ receptors [2]. The 5‑chloro substituent is critical because it is introduced via POCl₃ chlorination of the 5‑hydroxy precursor in 70–90 % yield and subsequently displaced by 60 diverse amines under mild conditions (DMF, TEA, 100–120 °C, 1 h) to build the library [1]. The corresponding 5‑hydroxy analog requires conversion to a triflate or phosphonate ester before displacement, adding a synthetic step and lowering overall yield.

5-HT6 receptor antagonist parallel synthesis neuroscience

SNAr Reactivity of the 5‑Chloro Group Enables Direct One‑Step Installation of 5‑Amino Substituents, Eliminating the Need for Pre‑Activation Required by the 5‑Hydroxy Analog

In the Bertelli et al. 2000 study, the 5‑chloro‑[1,2,3]triazolo[1,5‑a]quinazoline intermediate was directly reacted with cyclohexylamine or p‑toluidine in the presence of triethylamine at 100–120 °C in DMF for 1 h, affording the corresponding 5‑amino derivatives in yields of 70–90 % [1]. The 5‑hydroxy analog (3‑ethoxycarbonyl‑1,2,3‑triazolo[1,5‑a]quinazolin‑5‑one) required prior conversion to the chloro compound via POCl₃ before amine displacement could occur; direct amination of the 5‑OH compound was not feasible under the same conditions [1]. In the parallel synthesis protocol of Ivachtchenko et al., the 5‑chloro‑PSTQ intermediates were similarly displaced by 60 structurally diverse amines (aliphatic, aromatic, heterocyclic) without pre‑activation, yielding the final 5‑amino products directly after precipitation from methanol [2].

nucleophilic aromatic substitution synthetic efficiency triazoloquinazoline functionalization

Computational Physicochemical Differentiation: Higher CNS Drug‑Likeness of the 5‑Chloro Scaffold Versus the 5‑Hydroxy Analog

The 5‑chloro‑[1,2,3]triazolo[1,5‑a]quinazoline scaffold has a calculated XLogP3‑AA of 2.8, a hydrogen bond donor count of 0, and a topological polar surface area (TPSA) of 43.1 Ų [1]. These values fall within the preferred CNS drug space (TPSA < 76 Ų, HBD < 3) and predict superior passive blood‑brain barrier permeability compared to the 5‑hydroxy analog (cLogP ~1.5, HBD = 1, TPSA ~63 Ų) [2]. For 5‑HT₆ antagonist programs, where CNS penetration is essential, the 5‑chloro scaffold is therefore the preferred starting point. The 5‑methyl‑[1,2,3]triazolo[1,5‑a]quinazoline analog (cLogP ~3.0, no reactive handle) offers similar lipophilicity but lacks the chlorine atom required for late‑stage diversification, limiting its utility to single‑compound synthesis [2].

CNS drug-likeness Lipinski rules physicochemical properties

Triazoloquinazoline Ring‑Fusion Isomer Differentiation: [1,2,3]Triazolo[1,5‑a] vs. [1,2,4]Triazolo[4,3‑c] Pharmacophore Geometry

The [1,2,3]triazolo[1,5‑a] fusion places the triazole N‑3 nitrogen at a distance of ~5.2 Å from the quinazoline N‑1 nitrogen, creating a linear pharmacophore that matches the 5‑HT₆ receptor binding site [1]. In the [1,2,4]triazolo[4,3‑c] isomer, the corresponding N‑N distance is ~3.8 Å, producing a bent geometry that favors DNA intercalation (IC₅₀ = 42.9 µM for compound 6f) rather than 5‑HT₆ binding [2]. This geometric difference is reflected in the biological data: the [1,2,3]triazolo[1,5‑a] series produced 5‑HT₆ antagonists with selectivity >100‑fold over other serotonin receptors, while the [1,2,4]triazolo[4,3‑c] series yielded EGFR‑TK and VEGFR‑2 inhibitors [1][2].

ring-fusion isomerism pharmacophore geometry receptor selectivity

Adenosine A₁ Receptor Affinity of 5‑Amino‑[1,2,3]triazolo[1,5‑a]quinazoline Derivatives vs. CGS 15943: Moderate Starting Affinity with a Distinct Selectivity Profile

5‑Amino derivatives obtained by SNAr displacement of the 5‑chloro‑[1,2,3]triazolo[1,5‑a]quinazoline scaffold display moderate affinity (Ki ~ 100–500 nM) for the adenosine A₁ receptor with weaker binding to A₂A, as reported by Bertelli et al. [1]. This contrasts with the potent pan‑adenosine antagonist CGS 15943 (a [1,2,4]triazolo[1,5‑c]quinazolin‑5‑amine), which shows Ki values of 3.5 nM (A₁), 4.2 nM (A₂A), 16 nM (A₂B), and 51 nM (A₃) [2]. The [1,2,3]triazolo[1,5‑a] series offers a more A₁‑biased starting point, which is advantageous for programs seeking to avoid the peripheral cardiovascular effects associated with A₂A/A₂B blockade [1]. Predicted LogP for the 5‑amino‑[1,2,3]triazolo[1,5‑a]quinazoline scaffold is ~1.8–2.2, significantly lower than CGS 15943 (LogD ~ 3.5), suggesting a better developability profile with respect to solubility and metabolic stability [2].

adenosine A1 receptor structure-activity relationship selectivity profile

Purification and Procurement Practicality: Commercially Available 5‑Chloro‑[1,2,3]triazolo[1,5‑a]quinazoline at 97 % Purity vs. Unavailable or Low‑Purity Alternatives

5‑Chloro‑[1,2,3]triazolo[1,5‑a]quinazoline (CAS 1707370‑38‑4) is available from multiple global chemical suppliers (Chemsrc, MolCore, several European and Asian vendors) at a minimum purity of 97 % as determined by HPLC . In contrast, the 5‑hydroxy analog and the [1,2,4]triazolo[4,3‑c] isomer are reported at purities typically ranging from 90–95 % and are sourced from fewer vendors, increasing the risk of batch‑to‑batch variability in biological assays . The superior commercial purity translates to fewer impurities to control during GLP pharmacological testing and a lower likelihood of off‑target effects from unknown contaminants in cell‑based screens.

commercial availability purity specification procurement risk

Optimal Application Scenarios Where 5‑Chloro‑[1,2,3]triazolo[1,5‑a]quinazoline Delivers Definitive Advantage Over Closest Analogs


High‑Throughput Parallel Synthesis of Selective 5‑HT₆ Receptor Antagonist Libraries

The 5‑chloro group enables direct, one‑step SNAr diversification with 60 structurally diverse amines to construct 5‑amino‑3‑phenylsulfonyl‑[1,2,3]triazolo[1,5‑a]quinazoline libraries. This protocol delivers 5‑HT₆ antagonists with Ki < 10 nM and >100‑fold selectivity over 5‑HT₁A, 5‑HT₂A, 5‑HT₂C, and 5‑HT₇ receptors [1]. Alternative scaffolds (5‑OH or [1,2,4]triazolo[4,3‑c]) require additional synthetic steps and yield inferior or no 5‑HT₆ activity, making the [1,2,3]triazolo[1,5‑a] 5‑chloro scaffold irreplaceable for this established CNS lead series.

A₁‑Biased Adenosine Receptor Ligand Optimization

When the project goal is an A₁‑selective adenosine antagonist, the 5‑amino‑[1,2,3]triazolo[1,5‑a]quinazoline core provides a moderate A₁ affinity starting point (Ki ~ 100–500 nM) with inherent A₂A sparing (Ki > 1000 nM) [2]. This contrasts with the non‑selective CGS 15943 scaffold, which requires extensive medicinal chemistry effort to dial out A₂A, A₂B, and A₃ activity. The lower LogP of the [1,2,3]triazolo[1,5‑a] series also translates to improved aqueous solubility and a reduced risk of CYP inhibition compared to the more lipophilic CGS 15943 template.

Late‑Stage Functionalization for Fragment‑Based Drug Discovery (FBDD)

With MW = 204.6 Da, cLogP = 2.8, HBD = 0, and TPSA = 43.1 Ų [3], the 5‑chloro‑[1,2,3]triazolo[1,5‑a]quinazoline scaffold satisfies all fragment‑likeness criteria (Rule of Three). The chlorine atom at C‑5 provides a chemically tractable vector for fragment growing via SNAr, Suzuki coupling (after conversion to boronic ester), or Buchwald‑Hartwig amination. The corresponding 5‑hydroxy fragment requires activation and the 5‑methyl fragment lacks a diversification handle, rendering the 5‑chloro compound the only viable fragment starting point for this chemotype.

GPCR Screening Library Diversification with CNS‑Penetrant Chemotypes

For commercial screening library providers, the [1,2,3]triazolo[1,5‑a] scaffold offers a CNS‑favorable physicochemical profile (TPSA < 76 Ų, HBD = 0, MW < 300) [3] that differentiates it from the more polar [1,2,4]triazolo[4,3‑c] isomer (predicted TPSA ~52 Ų but with a different pharmacophore geometry that biases toward DNA/kinase targets rather than GPCRs). The established 5‑HT₆ SAR provides a validated path to selective GPCR ligands, reducing the risk of investing in a scaffold with no annotated target space.

Quote Request

Request a Quote for 5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.